喹那普利-d5 盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

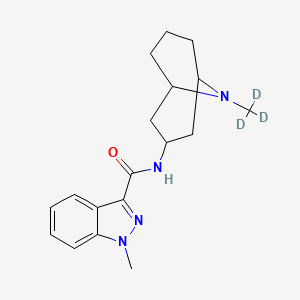

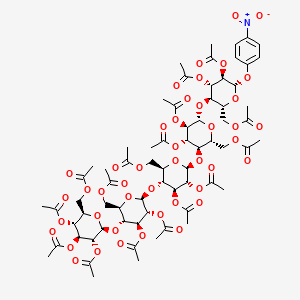

Quinapril-d5 Hydrochloride is the labelled analogue of Quinapril . It is an angiotensin-converting enzyme inhibitor which can be used in the treatment of hypertension and congestive heart failure . The molecular formula is C25H26D5ClN2O5 and the molecular weight is 480.01 .

Synthesis Analysis

Quinapril-d5 Hydrochloride can be synthesized through a continuous one-flow multi-step process . Another method involves reacting (2S,4S)-2- (4-methyl-2,5-dioxo-oxazolidin-3-yl)-4-phenyl-butyric acid ethyl ester with (3S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid tert-butyl ester to yield quinapril tert-butyl ester, which is subsequently reacted with an acid to yield quinapril or an acid addition salt of quinapril .

Molecular Structure Analysis

The molecular structure of Quinapril-d5 Hydrochloride is represented by the SMILES string: O=C (C (N [C@H] (CCC1=C ( [2H])C ( [2H])=C ( [2H])C ( [2H])=C1 [2H])C (OCC)=O)C)N2CC3=C [C]=CC=C3C [C@H]2C (O)=O.Cl .

Chemical Reactions Analysis

The chemical reactions of Quinapril-d5 Hydrochloride involve the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor .

Physical And Chemical Properties Analysis

Quinapril-d5 Hydrochloride is a white solid . It is soluble in acetone, methanol, and water . The densities of amorphous Quinapril-d5 Hydrochloride were determined as 1.18 and 1.21 g/cm3 .

科学研究应用

- Quinapril-d5 Hydrochloride, like its non-labeled counterpart, is primarily used to manage hypertension (high blood pressure). It inhibits ACE, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated its efficacy in mild to moderate hypertension .

- Quinapril-d5 Hydrochloride has been evaluated in patients with CHF. Initial findings suggest that doses of 10-20 mg/day, administered twice daily, are therapeutic when combined with diuretics or digitalis. Safety profiles have been established in clinical trials .

- Quinapril-d5 Hydrochloride has been found to be the most potent ACE inhibitor in binding to tissue ACE. This property may contribute to its sustained duration of action and overall effectiveness .

- Early clinical development focused on understanding the pharmacokinetics and pharmacology of Quinapril-d5 Hydrochloride. These studies established the optimal dose range, explored its effects on hemodynamics and blood pressure, and assessed safety and drug interactions .

- Quinapril-d5 Hydrochloride is the ethyl ester prodrug of quinaprilat. Upon administration, it rapidly converts to quinaprilat, the active metabolite responsible for ACE inhibition .

- Researchers have fabricated floating microspheres containing Quinapril Hydrochloride (including its isotopically labeled form). These microspheres provide controlled drug release, potentially enhancing therapeutic efficacy and patient compliance .

Antihypertensive Properties

Congestive Heart Failure (CHF)

Tissue ACE Binding

Pharmacokinetics and Pharmacology

Prodrug Conversion to Quinaprilat

Floating Microspheres for Controlled Release

作用机制

Target of Action

Quinapril-d5 Hydrochloride primarily targets the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The inhibition of ACE leads to a decrease in angiotensin II, disrupting the RAAS pathway . This results in a reduction in aldosterone secretion, which decreases sodium and water reabsorption, further contributing to the reduction in blood volume and blood pressure .

Pharmacokinetics

Quinapril-d5 Hydrochloride is rapidly absorbed and converted to quinaprilat, its active metabolite . It has a bioavailability of 50-80% . The time to reach maximum plasma concentration (Tmax) for quinapril is about 1 hour, while for quinaprilat, it’s about 2.5 hours . A high-fat meal can reduce the absorption of quinapril by 25-30% .

Result of Action

The primary result of Quinapril-d5 Hydrochloride’s action is the reduction of blood pressure . By inhibiting ACE and disrupting the RAAS pathway, it causes vasodilation and decreases blood volume . This makes it effective in treating conditions like hypertension and congestive heart failure .

Action Environment

The efficacy and stability of Quinapril-d5 Hydrochloride can be influenced by various environmental factors. For instance, the presence of food, particularly a high-fat meal, can reduce its absorption, impacting its bioavailability . Additionally, individual patient characteristics, such as the presence of renal or liver impairment, can affect the metabolism and excretion of the drug .

安全和危害

属性

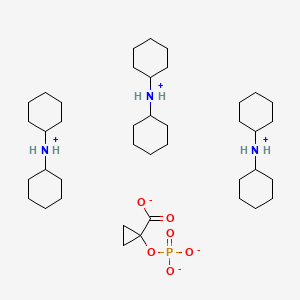

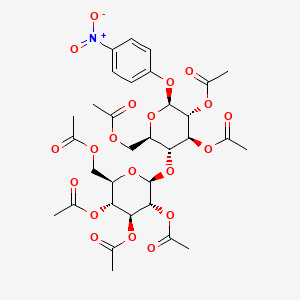

| { "Design of the Synthesis Pathway": "The synthesis pathway for Quinapril-d5 Hydrochloride involves the conversion of starting materials into intermediate compounds, followed by the final conversion of the intermediate into the target compound.", "Starting Materials": [ "Ethyl 2-oxo-1-pyrrolidineacetate-d5", "2-Methyl-1-propanol", "Sodium hydroxide", "Hydrogen chloride", "Methanol", "Acetic anhydride", "Trifluoroacetic acid", "Ethyl acetate", "Toluene", "Water" ], "Reaction": [ "Step 1: Ethyl 2-oxo-1-pyrrolidineacetate-d5 is treated with 2-methyl-1-propanol and sodium hydroxide to form the intermediate, (3S)-3-amino-2-oxo-1-pyrrolidineacetate-d5.", "Step 2: The intermediate is then reacted with hydrogen chloride and methanol to form (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline methyl ester-d5.", "Step 3: The intermediate is then reacted with acetic anhydride and trifluoroacetic acid to form the protected intermediate, (3S)-1-[2-(1-ethoxycarbonyl-3-phenylpropylamino)-1-oxopropyl]-L-proline 2,2,2-trifluoroacetate-d5.", "Step 4: The protected intermediate is then reacted with ethyl acetate and toluene to form the target compound, Quinapril-d5 Hydrochloride.", "Step 5: The final compound is purified and isolated using water and other suitable solvents." ] } | |

CAS 编号 |

1356020-03-5 |

分子式 |

C25H31ClN2O5 |

分子量 |

480.013 |

IUPAC 名称 |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C25H30N2O5.ClH/c1-3-32-25(31)21(14-13-18-9-5-4-6-10-18)26-17(2)23(28)27-16-20-12-8-7-11-19(20)15-22(27)24(29)30;/h4-12,17,21-22,26H,3,13-16H2,1-2H3,(H,29,30);1H/t17-,21-,22-;/m0./s1/i4D,5D,6D,9D,10D; |

InChI 键 |

IBBLRJGOOANPTQ-GOMJJGCLSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)O.Cl |

同义词 |

CI-906-d5, PD-109452-2-d5, Accupril-d5, Accuprin-d5, Accupro-d5; Korec-d5; Korectic-d5; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel](/img/structure/B562499.png)

![3-(t-Boc)-2,2-dimethyl-4-phenyl-1,3-oxazolidin-5-yl]formic Acid Ethyl Ester](/img/structure/B562501.png)

![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![6-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B562509.png)

![(3S,4aS,8aS)-2-[(3R)-3-Amino-2-hydroxy-4-(phenylsulfanyl)butyl]decahydroisoquinoline-3-carboxylic acid](/img/structure/B562511.png)

![(3S,4aS,8aS)-Decahydro-N-(2-hydroxy-1,1-dimethylethyl)-2-[(2R,3R)-2-hydroxy-3-carbobenzyloxyamino-4-phenylthiobutyl]-3-isoquinolinecarboxamide](/img/structure/B562512.png)